molecular formula C14H11F2NO2 B183510 (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate CAS No. 198879-62-8

(4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate

Cat. No.: B183510
CAS No.: 198879-62-8
M. Wt: 263.24 g/mol
InChI Key: RYVAVQICRBNADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate, also known as FMeFC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FMeFC is a carbamate derivative that is synthesized through a multistep process involving various reagents and catalysts.

Mechanism of Action

The mechanism of action of (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound may increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In addition to its inhibitory effects on acetylcholinesterase, this compound has been shown to inhibit the activity of other enzymes and proteins, such as butyrylcholinesterase and monoamine oxidase. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

(4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate has several advantages for lab experiments, including its high purity and stability, which make it a reliable compound for use in research. However, this compound also has some limitations, such as its limited solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

For the study of (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate include the development of new drugs, investigation of its mechanism of action, and optimization of its synthesis method.

Synthesis Methods

The synthesis of (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate involves a multistep process that begins with the reaction of 4-fluorobenzyl alcohol with 2-fluoroaniline in the presence of a base to form the intermediate product. The intermediate product is then treated with phosgene and a tertiary amine to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to the reaction conditions and the use of appropriate reagents and catalysts.

Scientific Research Applications

(4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate has been used in various scientific research applications due to its potential as a bioactive compound. This compound has been shown to exhibit antiproliferative activity against cancer cells and has been studied for its potential as a therapeutic agent for cancer treatment. Additionally, this compound has been used in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Properties

198879-62-8

Molecular Formula

C14H11F2NO2

Molecular Weight

263.24 g/mol

IUPAC Name

(4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate

InChI

InChI=1S/C14H11F2NO2/c15-11-7-5-10(6-8-11)9-19-14(18)17-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18)

InChI Key

RYVAVQICRBNADT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)OCC2=CC=C(C=C2)F)F

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)OCC2=CC=C(C=C2)F)F

synonyms

Carbamic acid, (2-fluorophenyl)-, (4-fluorophenyl)methyl ester (9CI)

Origin of Product

United States

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